Aluminosilicate

Description

Properties

IUPAC Name |

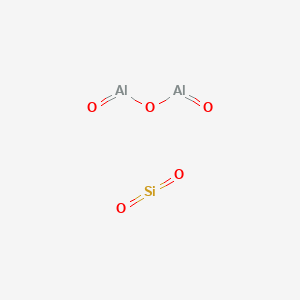

dioxosilane;oxo(oxoalumanyloxy)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.O2Si.3O/c;;1-3-2;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPSIPDUKPIQMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Al]O[Al]=O.O=[Si]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Other Solid; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Other Solid, White odorless powder; [Zeolyst International MSDS] | |

| Record name | Zeolites | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zeolites | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21856 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1318-02-1, 1332-09-8, 12141-46-7 | |

| Record name | Zeolites | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001318021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pumice | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001332098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zeolites | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zeolites | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminium silicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Deep Dive into Aluminosilicate Structures: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Differences and Applications of Natural and Synthetic Aluminosilicates in Pharmaceutical Sciences.

Executive Summary

Aluminosilicates, a broad class of minerals composed of aluminum, silicon, and oxygen, are pivotal in various scientific and industrial fields, most notably in catalysis and, increasingly, in drug delivery. Their unique porous structures, high surface areas, and ion-exchange capabilities make them attractive as carriers for therapeutic agents. This technical guide provides a comprehensive comparison of natural and synthetic aluminosilicates, focusing on their structural and physicochemical properties, synthesis and characterization methodologies, and their interactions with biological systems. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to select and utilize these materials for advanced pharmaceutical applications. While natural aluminosilicates offer cost-effectiveness and biocompatibility, synthetic variants provide unparalleled purity, uniformity, and the ability to tailor properties for specific drug delivery needs. This guide will delve into these distinctions, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of these versatile materials.

Structural and Physicochemical Properties: A Comparative Analysis

Aluminosilicates are broadly categorized into natural and synthetic forms, each with distinct structural and physicochemical characteristics that dictate their suitability for various applications. Natural aluminosilicates, such as clinoptilolite, are abundant and low-cost, but often exhibit structural heterogeneity and impurities.[1] In contrast, synthetic aluminosilicates, like ZSM-5 and LTA zeolites, offer high purity and well-defined, uniform structures, allowing for precise control over their properties.[1]

The fundamental building blocks of aluminosilicates are silica (B1680970) ([SiO4]) and alumina (B75360) ([AlO4]) tetrahedra linked by shared oxygen atoms. The substitution of Si4+ by Al3+ in the framework creates a net negative charge, which is balanced by exchangeable cations (e.g., Na+, K+, Ca2+), contributing to their high cation-exchange capacity (CEC).[2] This property is crucial for their application in ion exchange and as carriers for cationic drugs. The Si/Al ratio is a key parameter that influences the physicochemical properties of aluminosilicates, including their hydrophobicity, acidity, and stability.[3]

Below is a comparative summary of the key physicochemical properties of a common natural zeolite (Clinoptilolite) and two widely used synthetic zeolites (ZSM-5 and LTA).

| Property | Natural Aluminosilicate (Clinoptilolite) | Synthetic this compound (ZSM-5) | Synthetic this compound (LTA) |

| Si/Al Ratio | ≥ 4[4] | High (≥ 5)[2] | ~1.0[4] |

| Pore/Channel Size (nm) | 0.44–0.55[5] | ~0.55[6] | 0.3 - 0.5 (depending on cation)[5] |

| Specific Surface Area (BET) | Low (increases with modification)[7] | High (~300 m²/g)[3] | High |

| Cation Exchange Capacity (CEC) | High[4] | Varies with Al content[8] | High |

| Structure | Layered (T-O-T)[9] | Crystalline, microporous[3] | Crystalline, microporous[10] |

| Purity | Contains impurities[4] | High purity[1] | High purity |

Synthesis and Characterization: Methodologies and Workflows

The synthesis of aluminosilicates, particularly synthetic zeolites, is a well-established process that allows for the precise control of their properties. In contrast, natural aluminosilicates are mined and often require modification to enhance their performance.

Synthesis of Synthetic Aluminosilicates

The hydrothermal method is the most common technique for synthesizing zeolites like ZSM-5 and LTA. This process involves the crystallization of a silica-alumina gel under controlled temperature and pressure.

This protocol is a generalized procedure based on common hydrothermal synthesis methods.[11][12]

-

Preparation of the this compound Gel:

-

Solution A (Aluminate Solution): Dissolve a source of aluminum (e.g., sodium aluminate or aluminum sulfate) and sodium hydroxide (B78521) in deionized water.

-

Solution B (Silicate Solution): Use a silica source such as sodium silicate (B1173343) solution or colloidal silica.

-

Slowly add the aluminate solution to the silicate solution under vigorous stirring to form a homogeneous gel.

-

An organic structure-directing agent (SDA), such as tetrapropylammonium (B79313) bromide (TPABr), is typically added to guide the formation of the ZSM-5 framework.[11]

-

-

Crystallization:

-

Transfer the resulting gel into a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to a specific temperature (typically 160-180°C) and maintain it for a set period (e.g., 24-72 hours) to allow for crystallization.[1]

-

-

Product Recovery and Purification:

-

After crystallization, cool the autoclave to room temperature.

-

Filter the solid product and wash it thoroughly with deionized water until the pH of the filtrate is neutral.

-

Dry the product in an oven at 100-120°C.

-

-

Calcination:

-

To remove the organic SDA and open the microporous structure, calcine the dried zeolite powder in a furnace. A typical procedure involves heating in air at a controlled rate to around 550°C and holding for several hours.[1]

-

This protocol is a generalized procedure for the synthesis of LTA (Linde Type A) zeolite.[13][14]

-

Preparation of the this compound Gel:

-

Solution A (Aluminate Solution): Dissolve sodium aluminate and sodium hydroxide in deionized water.

-

Solution B (Silicate Solution): Dissolve a silica source (e.g., sodium silicate) in a sodium hydroxide solution.

-

Slowly pour Solution A into Solution B with vigorous stirring to form a uniform gel. The molar composition of the gel is crucial for the formation of the LTA structure.[13]

-

-

Crystallization:

-

Transfer the gel to a sealed polypropylene (B1209903) or Teflon container.

-

Heat the container in an oven at a relatively low temperature (typically 80-100°C) for a specific duration (e.g., 2-24 hours).[15]

-

-

Product Recovery and Purification:

-

Cool the container, and then filter the solid product.

-

Wash the zeolite product with deionized water until the filtrate is neutral.

-

Dry the product at 100-120°C.

-

Characterization Techniques

A suite of analytical techniques is employed to characterize the structural and physicochemical properties of both natural and synthetic aluminosilicates.

-

X-ray Diffraction (XRD): This is the primary technique used to determine the crystalline phase and purity of the synthesized zeolites. The diffraction pattern provides a unique fingerprint for each zeolite structure.[16]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the characteristic vibrations of the Si-O, Al-O, and Si-O-Al bonds within the this compound framework, confirming the successful synthesis and incorporation of aluminum.[17]

-

Brunauer-Emmett-Teller (BET) Analysis: This gas adsorption technique is used to determine the specific surface area, pore volume, and pore size distribution of the porous this compound materials.[17]

-

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the crystal morphology and particle size of the aluminosilicates.[16]

-

Transmission Electron Microscopy (TEM): TEM offers even higher magnification to visualize the internal pore structure and the dispersion of any loaded materials.[12]

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of synthetic aluminosilicates.

Biological Interactions and Drug Delivery Applications

The unique properties of aluminosilicates make them promising candidates for drug delivery systems. Their porous structure can encapsulate drug molecules, protecting them from degradation and enabling controlled release.[15] Furthermore, their surface chemistry can be modified to enhance drug loading and target specific cells.

Cellular Uptake and Intracellular Trafficking

The cellular uptake of this compound nanoparticles is a critical step in their function as intracellular drug delivery vehicles. Studies have shown that these nanoparticles are internalized by cells through various endocytic pathways.[12][13] The specific pathway can depend on the particle size, surface charge, and the cell type.

-

Clathrin-Mediated Endocytosis: This is a common pathway for the uptake of nanoparticles, involving the formation of clathrin-coated pits on the cell membrane that invaginate to form vesicles containing the nanoparticles.[18]

-

Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae. It has been suggested as an uptake mechanism for some zeolite nanoparticles.[13]

-

Macropinocytosis: This process involves the formation of large, irregular vesicles (macropinosomes) that engulf extracellular fluid and particles.[18]

Once inside the cell, the this compound nanoparticles are typically enclosed within endosomes. The acidic environment of the endosome can trigger the release of the encapsulated drug. The nanoparticles may then be transported to lysosomes for degradation or exocytosed from the cell.

Cellular Processing Pathway for this compound-Based Drug Delivery

The following diagram illustrates the cellular processing of an this compound nanoparticle used for drug delivery.

Influence on Cellular Signaling

While aluminosilicates are primarily investigated as drug carriers, their interaction with cells can have biological consequences. At high concentrations, some aluminosilicates have been shown to induce cellular stress responses. For instance, the interaction of this compound particles with cell membranes can lead to changes in membrane potential and integrity.[14] Furthermore, the generation of reactive oxygen species (ROS) upon cellular uptake of some nanoparticles can activate intracellular signaling pathways related to inflammation and apoptosis. For example, studies on silica nanoparticles have shown the activation of pathways like the EGFR/Pyk2 signaling axis, leading to downstream effects such as COX-2 expression. However, it is important to note that much of the research on signaling pathways is related to the effects of the delivered drug or the response to the particulate nature of the carrier at high doses, rather than the this compound material itself acting as a specific signaling molecule at therapeutic concentrations. The biocompatibility of zeolites is generally considered to be high, with low cytotoxicity observed in many studies.[11]

Conclusion and Future Perspectives

Aluminosilicates, encompassing both natural and synthetic varieties, represent a versatile class of materials with significant potential in drug development. Natural aluminosilicates, with their inherent biocompatibility and low cost, are attractive for certain applications, while synthetic aluminosilicates offer the ability to precisely engineer their properties for optimized drug loading and release. The continued development of novel synthesis methods for hierarchical and functionalized aluminosilicates will undoubtedly expand their biomedical applications.

For drug development professionals, a thorough understanding of the structure-property relationships of these materials is paramount. The choice between a natural and a synthetic this compound will depend on the specific requirements of the drug delivery system, including the nature of the therapeutic agent, the desired release profile, and the target cell or tissue. Future research should focus on further elucidating the long-term fate and potential immunogenicity of this compound-based drug carriers in vivo. Moreover, a deeper investigation into the subtle interactions between these materials and cellular signaling pathways at non-toxic concentrations could unveil new opportunities for designing "smart" drug delivery systems that not only transport a payload but also modulate the cellular environment to enhance therapeutic efficacy.

References

- 1. benchchem.com [benchchem.com]

- 2. Zeolite Properties, Methods of Synthesis, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fundamental properties and sustainable applications of the natural zeolite clinoptilolite - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.lnu.edu.ua [chem.lnu.edu.ua]

- 8. researchgate.net [researchgate.net]

- 9. Does Aluminum Generate a Bonafide Phospholipd Signal Cascade? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biomedical Applications of Zeolitic Nanoparticles, with an Emphasis on Medical Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Internalization studies on zeolite nanoparticles using human cells - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 12. repositorium.uminho.pt [repositorium.uminho.pt]

- 13. Toxic effects of alumino-silicates on nerve cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

A Technical Guide to the Fundamental Properties of Amorphous Aluminosilicates for Pharmaceutical Applications

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Amorphous aluminosilicates (AAS) are a class of materials characterized by a disordered, non-crystalline framework of silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃) units. Unlike their crystalline counterparts, zeolites, which possess a long-range ordered pore structure, AAS materials exhibit short-range atomic order, resulting in a unique combination of properties.[1][2] These include high specific surface areas, tunable porosity, and versatile surface chemistry.[2][3] These attributes make them highly effective as solid acid catalysts in the petrochemical industry and, increasingly, as functional excipients in drug delivery systems.[3][4]

For drug development professionals, the appeal of amorphous aluminosilicates lies in their potential to enhance the bioavailability of poorly water-soluble drugs, offer high drug-loading capacities, and provide mechanisms for controlled or extended release.[4][5] This guide provides an in-depth overview of the core fundamental properties of AAS, details the experimental protocols used for their characterization, and explores their direct relevance to pharmaceutical applications.

Core Fundamental Properties

The utility of amorphous aluminosilicates is rooted in a set of interconnected physicochemical properties that can be tuned during synthesis.

Atomic Structure and Composition

The fundamental structure of AAS is an irregular, three-dimensional network of silicon and aluminum atoms tetrahedrally coordinated to oxygen. However, aluminum can also exist in five-fold (AlV) and six-fold (AlVI) coordination states.[3][6][7] The distribution of these aluminum species is a critical factor that influences the material's surface acidity and catalytic activity.[2][3]

The Si/Al ratio is the most critical parameter governing the material's properties.[3] The substitution of a tetravalent Si⁴⁺ ion with a trivalent Al³⁺ ion in the tetrahedral framework creates a net negative charge, which is balanced by a cation (e.g., Na⁺, H⁺).[2] This charge imbalance is the origin of the material's ion-exchange capacity and Brønsted acidity.[2][8] Increasing the silicon content can enhance mesoporosity and suppress crystallinity.[3]

The structure also contains non-bridging oxygen (NBO) atoms, which are oxygen atoms bonded to only one network-forming cation (Si or Al). The fraction of NBOs affects the connectivity and stability of the glass network.[9][10]

Surface Chemistry and Acidity

The surface of AAS is terminated by hydroxyl groups, primarily silanol (B1196071) (Si-OH) and aluminol (Al-OH) groups. The interaction and proximity of these groups give rise to the material's acidity.[3][11]

-

Brønsted Acid Sites (BAS): These sites are proton-donating and are primarily associated with bridging Si-(OH)-Al groups, which are formed to balance the charge created by Al³⁺ substitution for Si⁴⁺.[2][3] The density of these sites can be significantly enhanced by tuning the Si/Al ratio and increasing the presence of tetrahedrally coordinated aluminum (AlIV).[3]

-

Lewis Acid Sites (LAS): These sites are electron-accepting and are typically associated with coordinatively unsaturated aluminum species, such as five-coordinated aluminum (AlV).[2]

The surface charge of amorphous aluminosilicates is pH-dependent.[12][13] In acidic conditions, the surface can become positively charged, while under alkaline conditions, the deprotonation of silanol groups leads to a negative charge.[12][13] This variable charge characteristic is crucial for controlling the adsorption and release of charged drug molecules.

Porosity and Textural Properties

Amorphous aluminosilicates are typically mesoporous materials, meaning their pore diameters range from 2 to 50 nanometers.[2][14] This mesoporosity is advantageous for accommodating large drug molecules that cannot access the micropores of zeolites.[15] Key textural properties include:

-

Specific Surface Area: AAS can exhibit high surface areas, often exceeding 300 m²/g, providing an extensive interface for drug adsorption.[3]

-

Pore Volume: Large pore volumes, sometimes up to 0.78 cm³/g or higher, correlate directly with the material's capacity for drug loading.[3][14]

-

Pore Size Distribution: A uniform pore size distribution is desirable for achieving predictable and reproducible drug release kinetics.

The synthesis method, such as hydrothermal synthesis or alkali fusion, significantly influences these textural properties.[3][14]

Thermal Stability

Amorphous aluminosilicates generally exhibit good thermal stability. However, upon heating to high temperatures (e.g., above 600°C), they can undergo structural changes, including dehydroxylation (loss of surface OH groups) and, eventually, crystallization into more stable mineral phases.[16][17][18] For pharmaceutical applications, the stability within typical processing and storage temperature ranges is excellent. The material can be thermally treated at 200-600°C to obtain active, anhydrous fine particles.[8]

Quantitative Data Summary

The properties of amorphous aluminosilicates can be tuned by adjusting synthesis parameters, most notably the Si/Al molar ratio. The tables below summarize representative quantitative data from the literature.

Table 1: Textural and Acidity Properties of AAS with Varying Si/Al Ratios

| Sample (Si/Al Ratio) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Brønsted Acid Site (BAS) Density (μmol/g) | Reference |

|---|---|---|---|---|

| Si-free Alumina | - | - | 8.12 | [3] |

| Si/Al = 0.37 | up to 305.6 | up to 0.78 | 26.41 | [3] |

| ASM 0.8 | 177.97 | 1.09 | - |[14] |

Table 2: Surface Charge Characteristics of Synthetic Amorphous Aluminosilicates

| Material | Point of Zero Salt Effect (PZSE) | Isoelectric Point (IEP) | Bulk Composition (%Al₂O₃ / %SiO₂) | Surface Composition (%Al₂O₃ / %SiO₂) | Reference |

|---|---|---|---|---|---|

| Aluminosilicate (AlSi) | 6.2 | 4.47 | 29 / 71 | 34 / 66 | [19] |

| AlSi coated with Iron Oxide | 4.8 | 8.46 | - | Surface is mainly iron oxide |[19] |

Key Experimental Protocols

Characterizing the fundamental properties of amorphous aluminosilicates requires a suite of analytical techniques.

X-ray Diffraction (XRD)

-

Purpose: To confirm the amorphous (non-crystalline) nature of the material.

-

Methodology: A powdered sample is irradiated with monochromatic X-rays while the detector scans a range of angles (2θ). Crystalline materials produce sharp, defined peaks at specific angles, whereas amorphous materials show a broad, diffuse halo, typically in the 2θ range of 20-35°.[14][20] The absence of sharp diffraction peaks confirms the lack of long-range atomic order.[14]

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To determine the coordination environment of silicon and aluminum atoms.

-

Methodology:

-

²⁷Al MAS NMR: This technique distinguishes between four- (AlIV), five- (AlV), and six-coordinated (AlVI) aluminum species based on their distinct chemical shifts.[9][21] It is the primary method for quantifying the different Al environments that control acidity.[3]

-

²⁹Si MAS NMR: This technique provides information on the connectivity of SiO₄ tetrahedra, identifying Qⁿ species where 'n' is the number of bridging oxygen atoms connecting to other Si or Al atoms.[22] This helps to elucidate the degree of condensation of the silicate (B1173343) network.

-

Nitrogen Adsorption-Desorption Analysis

-

Purpose: To measure the key textural properties of the material.

-

Methodology: The sample is first degassed under vacuum at an elevated temperature to remove adsorbed moisture. Subsequently, the amount of nitrogen gas adsorbed onto the sample surface is measured at liquid nitrogen temperature (77 K) over a range of relative pressures.

Fourier Transform Infrared (FTIR) Spectroscopy

-

Purpose: To identify functional groups on the surface, particularly hydroxyl groups.

-

Methodology: An infrared beam is passed through the sample, and the absorbance is measured as a function of wavenumber. The vibrations of specific chemical bonds correspond to characteristic absorption bands. For AAS, this is useful for observing Si-O-Si, Si-O-Al, and various -OH stretching vibrations. Adsorption of a probe molecule like pyridine, followed by FTIR analysis, can be used to distinguish between Brønsted and Lewis acid sites.[23]

Visualized Workflows and Relationships

Relationship Between Synthesis, Structure, and Properties

Caption: Logical flow from synthesis parameters to material properties and application outcomes.

General Experimental Workflow for AAS Characterization

References

- 1. Amorphous this compound Nanosheets as Universal Precursors for the Synthesis of Diverse Zeolite Nanosheets for Polymer‐Cracking Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-pot synthesis of amorphous aluminosilicates with tunable aluminum coordination for enhanced cracking performance - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 3. One-pot synthesis of amorphous aluminosilicates with tunable aluminum coordination for enhanced cracking performance - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. ascendiacdmo.com [ascendiacdmo.com]

- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 7. researchgate.net [researchgate.net]

- 8. US4929431A - Process for producing amorphous aluminosilicates - Google Patents [patents.google.com]

- 9. Structural model for amorphous aluminosilicates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. store.astm.org [store.astm.org]

- 12. researchgate.net [researchgate.net]

- 13. Surface Charge Characteristics of Amorphous Aluminosilicates | Clays and Clay Minerals | Cambridge Core [cambridge.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. vbn.aau.dk [vbn.aau.dk]

- 18. ijert.org [ijert.org]

- 19. Studies of the surface charge of amorphous aluminosilicates using surface complexation models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. pubs.aip.org [pubs.aip.org]

- 22. researchgate.net [researchgate.net]

- 23. One-pot synthesis of amorphous aluminosilicates with tunable aluminum coordination for enhanced cracking performance - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

The Decisive Influence of the Silicon to Aluminum Ratio in Aluminosilicates: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of how the Si/Al ratio governs the physicochemical properties and functional performance of aluminosilicate materials in catalysis and advanced drug delivery systems.

Executive Summary

Aluminosilicates, a broad class of materials composed of silicon, aluminum, and oxygen, are of paramount importance across various scientific and industrial domains, including catalysis, adsorption, and increasingly, in pharmaceutical sciences as drug delivery vehicles. The fundamental parameter that dictates their structural integrity, surface chemistry, and ultimately their functional efficacy is the molar ratio of silicon to aluminum (Si/Al). This technical guide provides a comprehensive overview of the critical role of the Si/Al ratio, offering insights into its influence on the material's properties and performance. Detailed experimental protocols for the synthesis and characterization of aluminosilicates with tailored Si/Al ratios are presented, alongside quantitative data to inform material design and application. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the unique properties of aluminosilicates in their work.

Core Principles: The Structural and Chemical Significance of the Si/Al Ratio

The fundamental building blocks of aluminosilicates are SiO₄ and AlO₄ tetrahedra linked by shared oxygen atoms. The substitution of a tetravalent silicon (Si⁴⁺) atom with a trivalent aluminum (Al³⁺) atom in the tetrahedral framework creates a net negative charge, which must be balanced by a cation, typically a proton (H⁺) or a metal cation like Na⁺.[1][2] This charge imbalance is the origin of many of the key properties of aluminosilicates.

The Si/Al ratio is a direct measure of the extent of this isomorphous substitution and profoundly influences several key characteristics:

-

Acidity : The charge-compensating protons associated with the AlO₄ tetrahedra give rise to Brønsted acid sites (Si-(OH)-Al).[3] A lower Si/Al ratio implies a higher concentration of aluminum in the framework, leading to a greater number of Brønsted acid sites.[3][4] This acidity is a critical factor in the catalytic activity of aluminosilicates.[5] The Si/Al ratio also influences the presence of Lewis acid sites.[6]

-

Thermal and Hydrothermal Stability : Aluminosilicates with a higher Si/Al ratio generally exhibit greater thermal and hydrothermal stability.[7][8] The Si-O bond is stronger and more stable than the Al-O bond, making high-silica materials more resistant to structural degradation at elevated temperatures, especially in the presence of steam.[8]

-

Hydrophobicity/Hydrophilicity : A higher Si/Al ratio leads to a more hydrophobic material.[2] The framework becomes more silica-like and less polar as the concentration of charge-balancing cations decreases. This property is particularly relevant in applications such as adsorption and drug delivery.

-

Ion-Exchange Capacity : The ion-exchange capacity of an this compound is directly related to its aluminum content. A lower Si/Al ratio results in a higher density of negative charges in the framework and, consequently, a greater capacity to exchange cations.[7]

-

Pore Structure : While the fundamental pore structure is determined by the specific type of this compound (e.g., zeolite topology), the Si/Al ratio can influence the local geometry and the effective pore dimensions.

The interplay of these properties, all governed by the Si/Al ratio, is crucial for tailoring aluminosilicates for specific applications.

Data Presentation: Quantitative Impact of the Si/Al Ratio

The following tables summarize the quantitative effects of the Si/Al ratio on key properties of aluminosilicates, compiled from various studies.

Table 1: Influence of Si/Al Ratio on Acidity and Catalytic Performance of Amorphous Aluminosilicates

| Si/Al Molar Ratio | Brønsted Acid Site (BAS) Density (μmol g⁻¹) | Lewis Acid Site (LAS) Density (μmol g⁻¹) | Cumene Cracking Conversion (%) |

| 0.11 | 8.12 | 69.91 | Not Reported |

| 0.18 | 14.22 | 48.93 | Not Reported |

| 0.29 | 22.99 | 36.17 | Not Reported |

| 0.37 | 26.41 | 27.12 | 27 |

Data extracted from a study on amorphous aluminosilicates synthesized by a hydrothermal method.[3][9]

Table 2: Physicochemical Properties of Amorphous Aluminosilicates with Varying Si/Al Ratios

| Si/Al Molar Ratio | Surface Area (m² g⁻¹) | Pore Volume (cm³ g⁻¹) | Average Pore Size (nm) |

| 0.11 | 350.7 | 0.69 | 6.1 |

| 0.18 | 351.5 | 0.83 | 5.4 |

| 0.29 | 335.6 | 0.74 | 6.3 |

| 0.37 | 305.6 | 0.78 | 7.2 |

Data extracted from the same study on amorphous aluminosilicates.[9]

Table 3: Effect of Si/Al Ratio on Drug Release from Zeolite H-Beta

| Zeolite Sample | Si/Al Ratio | 5-Fluorouracil (B62378) (5FU) Released (factor) | Relative Release Rate |

| H-Beta-19 | 19 | ~1.0 | Slightly faster |

| H-Beta-180 | 180 | ~1.5 | Slower |

Data from a study on the controlled release of 5-fluorouracil.[10][11] A higher factor of released 5FU was observed for the sample with a higher Si/Al ratio, which was attributed to a higher initial drug loading.[10][11]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of aluminosilicates with controlled Si/Al ratios are provided below.

Synthesis of Amorphous Aluminosilicates with Tunable Si/Al Ratios via a Hybrid Sol-Gel Route

This protocol is adapted from a method for synthesizing aluminosilicates with varying Al₂O₃:SiO₂ molar ratios.[12]

Objective: To synthesize amorphous aluminosilicates with controlled Si/Al ratios.

Materials:

-

Aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O)

-

Ammonia (B1221849) solution (NH₄OH)

-

Tetraethyl orthosilicate (B98303) (TEOS)

-

Ethanol

-

Deionized water

Procedure:

-

Preparation of Boehmite Sol (Alumina Precursor):

-

Dissolve aluminum nitrate nonahydrate in deionized water to create a 0.5 M solution.

-

Heat the solution to 80°C and slowly add ammonia solution with vigorous stirring until the pH reaches 7.

-

Continue stirring for 1 hour to form a precipitate.

-

Filter and wash the precipitate with deionized water to remove excess ions.

-

Peptize the precipitate by adding a small amount of nitric acid and heating at 90°C for 24 hours to form a stable boehmite sol.

-

-

Preparation of Silica (B1680970) Sol (Silica Precursor):

-

Prepare a solution of TEOS, ethanol, and deionized water in a molar ratio of 1:4:4.

-

Add a few drops of hydrochloric acid as a catalyst.

-

Stir the solution at 60°C for 1 hour to facilitate hydrolysis.

-

-

Formation of this compound Gel:

-

Mix the boehmite sol and silica sol in the desired Si/Al molar ratio.

-

Stir the mixture vigorously for 2 hours to ensure homogeneity.

-

Age the resulting gel at room temperature for 48 hours.

-

-

Drying and Calcination:

-

Dry the gel at 110°C for 24 hours.

-

Calcine the dried powder in a furnace at 550°C for 5 hours to obtain the amorphous this compound.

-

Characterization of the Si/Al Ratio using Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES)

This is a standard method for the elemental analysis of aluminosilicates.[5][13]

Objective: To accurately determine the bulk Si/Al ratio of a synthesized this compound sample.

Materials:

-

Hydrofluoric acid (HF, 48%)

-

Nitric acid (HNO₃, concentrated)

-

Boric acid (H₃BO₃)

-

Deionized water

-

Synthesized this compound sample

-

Standard solutions of Si and Al

Procedure:

-

Sample Digestion:

-

Accurately weigh approximately 50 mg of the dried this compound sample into a Teflon beaker.

-

Add 5 mL of aqua regia (3:1 mixture of concentrated HCl and HNO₃) and 10 mL of HF.

-

Heat the mixture on a hot plate at 150°C in a fume hood until the sample is completely dissolved.

-

Cool the solution and add 50 mL of a saturated boric acid solution to complex the excess fluoride (B91410) ions.

-

-

Sample Dilution:

-

Quantitatively transfer the digested solution to a 100 mL volumetric flask.

-

Dilute to the mark with deionized water.

-

Perform further dilutions as necessary to bring the concentrations of Si and Al within the linear range of the ICP-AES instrument.

-

-

ICP-AES Analysis:

-

Calibrate the ICP-AES instrument using a series of standard solutions of Si and Al of known concentrations.

-

Analyze the prepared sample solutions for their Si and Al content.

-

Calculate the Si/Al molar ratio from the measured concentrations.

-

Determination of Acidity using Ammonia Temperature-Programmed Desorption (NH₃-TPD)

This technique is used to quantify the total number and strength of acid sites.[4]

Objective: To characterize the acidic properties of this compound materials.

Materials:

-

Synthesized this compound sample

-

Helium (He) gas (high purity)

-

Ammonia (NH₃) gas (typically 10% in He)

Procedure:

-

Sample Pretreatment:

-

Place a known weight of the sample (typically 100 mg) in a quartz reactor.

-

Heat the sample under a flow of He to a high temperature (e.g., 500°C) for at least 1 hour to remove any adsorbed water and impurities.

-

-

Ammonia Adsorption:

-

Cool the sample to the desired adsorption temperature (e.g., 100°C).

-

Switch the gas flow to the NH₃/He mixture and allow it to flow over the sample for a specified time (e.g., 30 minutes) to ensure saturation of the acid sites.

-

-

Physisorbed Ammonia Removal:

-

Switch the gas flow back to pure He and maintain the temperature to purge any weakly physisorbed ammonia from the sample surface.

-

-

Temperature-Programmed Desorption:

-

Increase the temperature of the sample at a constant rate (e.g., 10°C/min) under a continuous flow of He.

-

Monitor the concentration of desorbed NH₃ in the effluent gas using a thermal conductivity detector (TCD).

-

-

Data Analysis:

-

The resulting TPD profile shows peaks corresponding to the desorption of ammonia from acid sites of different strengths. Low-temperature peaks correspond to weak acid sites, while high-temperature peaks indicate strong acid sites.

-

The total acidity is determined by integrating the area under the desorption peaks and calibrating with a known amount of injected NH₃.

-

Mandatory Visualizations: Diagrams and Workflows

The following diagrams, created using the DOT language, illustrate key relationships and workflows relevant to the study of aluminosilicates.

Caption: Logical relationship between the Si/Al ratio and key material properties and performance metrics.

Caption: A typical experimental workflow for the synthesis and characterization of aluminosilicates.

Applications in Drug Development

The tunability of the Si/Al ratio makes aluminosilicates, particularly zeolites, promising candidates for advanced drug delivery systems. The Si/Al ratio can be engineered to control the drug loading capacity and the release kinetics.[10]

-

Low Si/Al Ratio: Materials with a low Si/Al ratio possess a high concentration of charge-compensating cations, which can serve as strong adsorption sites for drug molecules.[10] This can lead to a high drug loading capacity. However, if the interaction is too strong, it can result in very slow or incomplete drug release.[10]

-

High Si/Al Ratio: Aluminosilicates with a high Si/Al ratio are more hydrophobic and have fewer strong adsorption sites. This may lead to a lower drug loading capacity compared to their low Si/Al counterparts, but can facilitate a more controlled and complete release of the drug.[10][11] The release mechanism is often governed by diffusion and weaker host-guest interactions.

The optimal Si/Al ratio for a drug delivery system is therefore a delicate balance between achieving sufficient drug loading and ensuring the desired release profile for the specific therapeutic application. The ability to precisely control this ratio is key to the rational design of this compound-based drug carriers.

Conclusion

The silicon to aluminum ratio is the cornerstone of this compound chemistry and material science. It is a powerful lever for tuning the fundamental properties of these materials, including their acidity, stability, and surface characteristics. For researchers, scientists, and drug development professionals, a thorough understanding of the role of the Si/Al ratio is indispensable for the rational design and synthesis of aluminosilicates with tailored functionalities. Whether for developing next-generation catalysts with enhanced activity and longevity or for engineering sophisticated drug delivery systems with precisely controlled release profiles, the ability to manipulate the Si/Al ratio will continue to be a critical enabler of innovation. The experimental protocols and data presented in this guide provide a solid foundation for further research and development in this exciting and impactful field.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Zeolite - Wikipedia [en.wikipedia.org]

- 3. One-pot synthesis of amorphous aluminosilicates with tunable aluminum coordination for enhanced cracking performance - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 4. Effect of the Si/Al ratio on the performance of hierarchical ZSM-5 zeolites for methanol aromatization - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. The effect of Si/Al ratio of ZSM-12 zeolite on its morphology, acidity and crystal size for the catalytic performance in the HTO process - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08792A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Si/Al Ratio → Area → Sustainability [lifestyle.sustainability-directory.com]

- 8. Silica-to-Alumina Ratio Optimization: Balancing Activity vs. Hydrothermal Stability [eureka.patsnap.com]

- 9. One-pot synthesis of amorphous aluminosilicates with tunable aluminum coordination for enhanced cracking performance - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 10. The effect of Si/Al ratio and drug loading level on the molecular behaviour and controlled release of 5-fluorouracil from zeolite H-Beta - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB00256G [pubs.rsc.org]

- 11. The effect of Si/Al ratio and drug loading level on the molecular behaviour and controlled release of 5-fluorouracil from zeolite H-Beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aluminosilicates with varying alumina–silica ratios: synthesis via a hybrid sol–gel route and structural characterisation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. Regulation of the Si/Al ratios and Al distributions of zeolites and their impact on properties - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Crystalline Maze: A Technical Guide to the Framework Structure of Zeolites

For Researchers, Scientists, and Drug Development Professionals

Zeolites, a class of microporous crystalline aluminosilicates, are pivotal in a myriad of applications, from industrial catalysis and separations to their emerging roles in drug delivery and biomedical applications. Their efficacy is intrinsically linked to their unique and highly ordered framework structures. This in-depth technical guide provides a comprehensive exploration of the core principles governing the zeolite framework, details the experimental methodologies used for their characterization, and presents key structural data for some of the most industrially relevant zeolite families.

The Architectural Blueprint of Zeolites: From Building Units to Frameworks

The fundamental building blocks of zeolite frameworks are corner-sharing TO₄ tetrahedra, where T represents a tetrahedrally coordinated atom, most commonly silicon (Si) or aluminum (Al).[1] These primary building units (PBUs) assemble into larger, more complex arrangements known as secondary building units (SBUs), which in turn define the overall topology of the zeolite framework.[2]

The substitution of a trivalent Al³⁺ for a tetravalent Si⁴⁺ in the framework generates a net negative charge, which is balanced by extra-framework cations, often alkali or alkaline earth metals, or protons.[3][4] This charge imbalance and the nature of the compensating cations are critical in determining the zeolite's catalytic and ion-exchange properties. The silicon-to-aluminum (Si/Al) ratio is a key parameter that influences the structural and chemical characteristics of a zeolite, including its acidity, hydrophobicity, and thermal stability.[5][6]

The arrangement of the TO₄ tetrahedra creates a network of channels and cavities of molecular dimensions. The International Zeolite Association (IZA) has established a system of three-letter codes to classify the vast number of known zeolite framework types (FTCs).[7] This classification is based on the unique topology of the framework, irrespective of its composition.

Classification of Zeolite Channels

The accessibility of the internal pore network of a zeolite is defined by the size of the channel openings, which are delineated by rings of T-atoms. The classification based on the number of T-atoms in the ring is a crucial determinant of a zeolite's molecular sieving properties.[1][4]

Caption: Classification of zeolite pores based on the number of T-atoms in the channel-defining rings.

Quantitative Structural Data of Common Zeolite Frameworks

The precise dimensions of the unit cell and the pore system are critical parameters that dictate the suitability of a zeolite for a specific application. The following tables summarize key quantitative data for several industrially significant zeolite frameworks.

| Framework Type | Crystal System | Unit Cell Parameters |

| LTA (Zeolite A) | Cubic | a = 12.32 Å |

| FAU (Faujasite) | Cubic | a = 24.61 Å |

| MFI (ZSM-5) | Orthorhombic | a = 20.07 Å, b = 19.92 Å, c = 13.42 Å |

| BEA (Zeolite Beta) | Tetragonal | a = 12.55 Å, c = 26.33 Å |

| CHA (Chabazite) | Rhombohedral | a = 13.78 Å, α = 94.2° |

Table 1: Crystal system and typical unit cell parameters for selected zeolite frameworks.[8][9][10][11]

| Framework Type | Pore Dimensions (Å) | Typical Si/Al Ratio |

| LTA (Zeolite A) | 4.1 | 1.0 - 3.2 |

| FAU (Faujasite) | 7.4 | 1.5 - >3 (X and Y types) |

| MFI (ZSM-5) | 5.1 x 5.5, 5.3 x 5.6 | >10 (high-silica) |

| BEA (Zeolite Beta) | 6.6 x 6.7, 5.6 x 5.6 | >10 (high-silica) |

| CHA (Chabazite) | 3.8 x 3.8 | 4 - >10 |

Table 2: Pore dimensions and typical Si/Al ratios for selected zeolite frameworks.[4][6][11]

Experimental Protocols for Framework Characterization

The elucidation of a zeolite's framework structure is primarily accomplished through a combination of diffraction and spectroscopic techniques. Powder X-ray diffraction (XRD) provides information on the long-range order and crystal structure, while solid-state nuclear magnetic resonance (NMR) spectroscopy offers insights into the local chemical environments of the framework atoms.[3][12][13]

Caption: A generalized workflow for the characterization of zeolite framework structures.

Powder X-Ray Diffraction (XRD)

Objective: To determine the crystal structure, phase purity, and unit cell parameters of a zeolite sample.

Methodology:

-

Sample Preparation:

-

The zeolite sample must be finely ground to a homogeneous powder with a particle size typically in the micrometer range to ensure random crystallite orientation.[14][15] This can be achieved using an agate mortar and pestle.

-

The powdered sample is then packed into a sample holder, ensuring a flat and smooth surface that is level with the holder's reference plane.[6]

-

-

Data Acquisition:

-

The sample is mounted in a powder diffractometer.

-

A monochromatic X-ray beam (commonly Cu Kα radiation, λ = 1.5418 Å) is directed at the sample.[16]

-

The diffracted X-rays are detected as a function of the diffraction angle (2θ).

-

Data is typically collected over a 2θ range of 5° to 50° with a step size of 0.02° and a scan speed of 2°/minute. These parameters may be adjusted based on the sample's crystallinity and the desired resolution.

-

-

Data Analysis (Rietveld Refinement):

-

The Rietveld method is a powerful technique for analyzing powder diffraction data. It involves a least-squares refinement of a calculated diffraction pattern against the experimental data.[2][3]

-

A starting structural model, including space group and approximate atomic positions (often obtained from the IZA database), is required.[7]

-

The refinement process iteratively adjusts parameters such as unit cell dimensions, atomic coordinates, and peak profile functions until the calculated pattern best matches the observed pattern.

-

Successful refinement yields accurate unit cell parameters, bond lengths, and bond angles, providing a detailed picture of the zeolite framework.

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To probe the local environment of framework atoms (primarily Si and Al), determine the Si/Al ratio, and identify different crystallographic sites.

Methodology:

-

Sample Preparation:

-

The zeolite sample is dried to remove adsorbed water, which can interfere with the NMR signal.

-

The dried powder is packed into a zirconia rotor (typically 4 mm or 7 mm in diameter).

-

-

Data Acquisition (²⁹Si Magic Angle Spinning NMR):

-

The rotor is placed in the NMR probe and spun at a high speed (typically 5-15 kHz) at the "magic angle" (54.7°) with respect to the external magnetic field. This spinning averages out anisotropic interactions, resulting in sharper spectral lines.

-

A single-pulse excitation sequence is commonly used for acquiring a standard ²⁹Si MAS NMR spectrum.

-

The resulting free induction decay (FID) is recorded and Fourier transformed to obtain the NMR spectrum.

-

-

Data Analysis:

-

The ²⁹Si NMR spectrum of a zeolite typically shows a series of peaks corresponding to silicon atoms with different numbers of aluminum atoms in their second coordination sphere (Si(nAl), where n = 0, 1, 2, 3, or 4).

-

The chemical shifts of these peaks provide information about the local environment of the silicon atoms.[4]

-

The relative intensities of the Si(nAl) peaks can be used to calculate the framework Si/Al ratio using established equations.

-

Advanced NMR techniques, such as cross-polarization (CP) and two-dimensional correlation experiments, can provide further details on the connectivity and spatial proximity of framework atoms.[13]

-

The Interplay of Building Units: A Deeper Look

The complexity of zeolite frameworks can be better understood by considering the relationship between primary and secondary building units. The concept of SBUs provides a powerful tool for classifying and comparing different framework types.

Caption: Logical relationship between primary and secondary building units in the formation of zeolite frameworks.

Conclusion

A thorough understanding of the zeolite framework is paramount for the rational design and application of these versatile materials. The combination of powder X-ray diffraction and solid-state NMR spectroscopy provides a powerful toolkit for elucidating the intricate details of their crystalline architecture. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to explore and harness the unique properties of zeolites for their specific needs. As research continues to unveil new framework types and synthetic methodologies, a deep appreciation of these fundamental structural principles will remain essential for innovation in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. jestec.taylors.edu.my [jestec.taylors.edu.my]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mcgill.ca [mcgill.ca]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Powder x-ray diffraction and solid state NMR techniques for zeolite structure determination | UBC Chemistry [chem.ubc.ca]

- 10. scispace.com [scispace.com]

- 11. Recent advances in solid-state NMR of zeolite catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. iza-structure.org [iza-structure.org]

- 15. Rietveld Refinement X-Ray Diffraction (XRD) Technique | Lucideon [lucideon.com]

- 16. researchgate.net [researchgate.net]

The Dawn of Designer Pores: A Technical Guide to Novel Porous Aluminosilicate Materials

For Researchers, Scientists, and Drug Development Professionals

The intricate world of porous aluminosilicate materials, particularly zeolites and mesoporous silica, is undergoing a renaissance. These materials, with their high surface areas, tunable pore sizes, and versatile surface chemistry, are pivotal in applications ranging from catalysis to, increasingly, advanced drug delivery systems.[1][2] This technical guide delves into the core principles of discovering and tailoring these materials, offering a comprehensive overview of synthesis methodologies, characterization data, and the logical frameworks governing their formation.

A Landscape of Porosity: Key Material Properties

The efficacy of porous aluminosilicates is intrinsically linked to their physicochemical properties. The ability to control parameters such as surface area, pore volume and size, and the silicon-to-aluminum (Si/Al) ratio is paramount for designing materials with specific functionalities.[3] The following tables summarize typical quantitative data for several key classes of these materials.

Table 1: Properties of Microporous Aluminosilicates (Zeolites)

| Zeolite Type | Si/Al Ratio | BET Surface Area (m²/g) | Micropore Volume (cm³/g) | Pore Size (Å) |

| ZSM-5 | 20 - 1000 | 300 - 500 | 0.12 - 0.18 | 5.1 x 5.5, 5.3 x 5.6[1] |

| Zeolite Y (FAU) | 2 - 6 | 700 - 900+ | 0.25 - 0.35 | 7.4[3] |

| Zeolite A (LTA) | 1 - 2 | 400 - 700 | 0.20 - 0.30 | 4.1[3] |

| Beta | 10 - 200 | 500 - 750 | 0.15 - 0.25 | 6.6 x 6.7, 5.6 x 5.7 |

| TS-1 | >100 | 350 - 450 | 0.10 - 0.16 | ~5.5 |

Table 2: Properties of Mesoporous Aluminosilicates

| Material Type | Si/Al Ratio | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) |

| MCM-41 | 10 - ∞ | 700 - 1200 | 0.6 - 1.2 | 2 - 10[1] |

| SBA-15 | 10 - 100 | 600 - 1000 | 0.8 - 1.5 | 5 - 15 |

| Al-MCM-48 | 10 - 100 | 800 - 1300 | 0.7 - 1.1 | 2 - 4 |

| Hollow Mesoporous this compound | Variable | High | High | 3D pore network[4] |

Crafting the Void: Experimental Protocols

The synthesis of porous aluminosilicates is a nuanced interplay of chemical and physical parameters. Hydrothermal and sol-gel methods are the cornerstones of this field, often employing structure-directing agents (SDAs) or templates to guide the formation of the desired porous architecture.[3][5]

Hydrothermal Synthesis of ZSM-5 (MFI-type zeolite)

This protocol outlines a typical hydrothermal synthesis for the widely used ZSM-5 zeolite.

Materials:

-

Sodium silicate (B1173343) solution (or fumed silica)

-

Aluminum source (e.g., sodium aluminate, aluminum sulfate)

-

Structure-Directing Agent (SDA): Tetrapropylammonium hydroxide (B78521) (TPAOH)

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

Preparation of the this compound Gel:

-

Dissolve the aluminum source in a portion of the deionized water.

-

In a separate vessel, mix the sodium silicate solution with the remaining deionized water and NaOH.

-

Slowly add the aluminum solution to the silicate solution under vigorous stirring to form a homogeneous gel.

-

-

Addition of the Structure-Directing Agent:

-

Add the TPAOH solution to the this compound gel while maintaining continuous stirring. The final composition of the gel (molar ratios of SiO₂, Al₂O₃, TPAOH, NaOH, and H₂O) is critical and dictates the final product characteristics.

-

-

Hydrothermal Crystallization:

-

Transfer the final synthesis gel to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to a temperature between 150-200°C for a period of 24 to 96 hours. The static or tumbling state of the autoclave during crystallization can also influence the final product.

-

-

Product Recovery and Calcination:

-

After crystallization, cool the autoclave to room temperature.

-

Recover the solid product by filtration or centrifugation, followed by washing with deionized water until the pH of the filtrate is neutral.

-

Dry the product at 100-120°C overnight.

-

To remove the organic SDA and open the micropores, calcine the dried powder in air at a temperature between 500-600°C for 4-8 hours.

-

Sol-Gel Synthesis of Mesoporous this compound (MCM-41 type)

This protocol describes a general method for synthesizing MCM-41, a representative mesoporous material.

Materials:

-

Silicon source: Tetraethyl orthosilicate (B98303) (TEOS)

-

Aluminum source: Aluminum isopropoxide or sodium aluminate

-

Surfactant template: Cetyltrimethylammonium bromide (CTAB)

-

Catalyst: Sodium hydroxide (NaOH) or ammonia (B1221849) solution

-

Solvent: Deionized water and ethanol

Procedure:

-

Template Solution Preparation:

-

Dissolve the CTAB surfactant in a mixture of deionized water and ethanol.

-

Add the catalyst (NaOH or ammonia) to the surfactant solution and stir until a clear solution is obtained.

-

-

Formation of the this compound Sol:

-

In a separate container, dissolve the aluminum source in a small amount of water or ethanol.

-

Add the silicon source (TEOS) to the template solution and stir for approximately 30 minutes to allow for hydrolysis.

-

Add the aluminum solution to the mixture and continue stirring to form a homogeneous sol-gel.

-

-

Hydrothermal Treatment (Aging):

-

Transfer the sol-gel mixture to a sealed container (e.g., polypropylene (B1209903) bottle) and age it at a temperature between 80-150°C for 24-48 hours. This step facilitates the condensation of the this compound framework around the surfactant micelles.

-

-

Product Recovery and Template Removal:

-

Cool the mixture and recover the solid product by filtration.

-

Wash the product thoroughly with deionized water and ethanol.

-

Dry the material at 60-100°C.

-

Remove the surfactant template by calcination in air at 550-600°C for 4-6 hours.

-

Visualizing the Synthesis Pathway

Understanding the relationships between synthesis parameters and final material properties is crucial for the rational design of novel porous aluminosilicates. The following diagrams illustrate these connections.

Caption: General experimental workflow for the synthesis of porous aluminosilicates.

Caption: Relationship between synthesis parameters and material properties.

Characterization Techniques: Unveiling the Nanoscale Architecture

A suite of analytical techniques is employed to characterize the synthesized materials and confirm their desired properties.

-

X-Ray Diffraction (XRD): To determine the crystalline phase, purity, and crystallinity of the material.

-

Nitrogen Adsorption-Desorption (BET, BJH): To measure the specific surface area, pore volume, and pore size distribution.[6]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the particle morphology, size, and ordered pore structure.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups and the incorporation of aluminum into the silicate framework.

-

Solid-State Nuclear Magnetic Resonance (ssNMR): To probe the local chemical environment of silicon and aluminum atoms.

Future Directions and Applications in Drug Development

The precise control over pore size and surface functionality makes porous aluminosilicates highly attractive as carriers for drug delivery.[1][7] Their ability to encapsulate therapeutic agents can protect drugs from degradation, improve solubility, and enable controlled or targeted release.[1][8] Future research will likely focus on the development of hierarchical structures that combine micropores and mesopores to facilitate both high drug loading and efficient release kinetics.[9] Furthermore, the surface modification of these materials to enhance biocompatibility and introduce targeting moieties will be a key area of exploration for advanced therapeutic applications.[2] The continued discovery of novel synthesis routes, including greener and more cost-effective methods, will further expand the potential of these remarkable materials.[5][10]

References

- 1. Application of Ordered Porous Silica Materials in Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Zeolite - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Specific Surface Area and Porosity Measurements of this compound Adsorbents – Oriental Journal of Chemistry [orientjchem.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Recent advances in the synthesis of TS-1 zeolite [frontiersin.org]

- 10. mdpi.com [mdpi.com]

preliminary investigation of aluminosilicate clay minerals

An in-depth technical guide for researchers, scientists, and drug development professionals on the .

Introduction to Aluminosilicate Clay Minerals

This compound clay minerals are a class of hydrous aluminum phyllosilicates that are fundamental components of the Earth's crust.[1][2] Characterized by their layered structures composed of tetrahedral silica (B1680970) (SiO₄) and octahedral alumina (B75360) (AlO₆) sheets, these minerals possess unique physicochemical properties that make them invaluable in various industrial and scientific fields, particularly in pharmaceuticals.[3][4] Their high surface area, cation exchange capacity, and adsorption capabilities have positioned them as excellent candidates for use as excipients, drug carriers, and active ingredients in pharmaceutical formulations.[5][6][7]

In drug development, this compound clays (B1170129) like kaolinite (B1170537), montmorillonite (B579905) (the main component of bentonite), and halloysite (B83129) are extensively studied for their potential to enhance drug bioavailability, control release kinetics, and improve stability.[5][8] A thorough preliminary investigation is crucial to characterize the mineral's structure, purity, and properties to ensure its safety and efficacy for pharmaceutical applications. This guide provides a comprehensive overview of the core methodologies and data interpretation required for this initial assessment.

Classification of this compound Clay Minerals

The fundamental classification of clay minerals is based on the arrangement and ratio of their tetrahedral and octahedral sheets.[5][9]

-

1:1 Layer Minerals : These consist of one tetrahedral sheet linked to one octahedral sheet.[3][10] The interlayer space is small, limiting the entry of molecules and resulting in a lower surface area.[9] Kaolinite is the most prominent member of this group.[10]

-

2:1 Layer Minerals : These are composed of an octahedral sheet sandwiched between two tetrahedral sheets.[9][10] This group includes smectites (e.g., montmorillonite) and illite.[9][10] Smectites are known for their significant swelling properties and high cation exchange capacity due to ionic substitutions within their layers.[1][3]

Key Physicochemical Properties

The utility of clay minerals in drug delivery is dictated by their quantitative physicochemical properties. A summary of typical values for common this compound clays is presented below.

| Property | Kaolinite | Montmorillonite (Bentonite) | Halloysite |

| Structure Type | 1:1 Layer Silicate[10] | 2:1 Layer Silicate[4][10] | 1:1 Layer Silicate[11] |

| Chemical Formula | Al₂Si₂O₅(OH)₄[10][11] | (Na,Ca)₀.₃₃(Al,Mg)₂(Si₄O₁₀)(OH)₂·nH₂O | Al₂Si₂O₅(OH)₄·2H₂O[11] |

| Specific Surface Area (BET) | 10–30 m²/g[9] | 22–350 m²/g[12] | Varies significantly with morphology |

| Cation Exchange Capacity (CEC) | Low (1-10 meq/100g) | High (80-150 meq/100g) | Low to moderate (5-50 meq/100g) |

| Particle Size | <2 µm[3] | Typically <2 µm[4] | Varies (nanotubes or spheroids) |

Experimental Workflow and Protocols

A systematic approach is required for the preliminary investigation of this compound clays. The general workflow involves sample purification followed by a suite of characterization techniques to determine the mineralogical, chemical, and textural properties.

X-ray Diffraction (XRD)

XRD is the most critical technique for identifying clay minerals and assessing their crystallinity.[13][14]

Methodology:

-

Sample Preparation :

-

Purification : Remove interfering substances like carbonates (with acetic acid), organic matter (with hydrogen peroxide), and iron oxides (with sodium dithionite-citrate-bicarbonate).[1]

-

Grinding : Gently grind the sample to a fine powder (particle size of 1-5 µm is recommended for quantitative analysis).[15] Avoid excessive grinding, which can distort the crystal lattice.[15]

-

Size Fractionation : Separate the clay fraction (typically <2 µm) from the bulk sample using sedimentation based on Stokes' Law or centrifugation.[1]

-

-

Oriented Mount Preparation :

-

Suspend the clay fraction in deionized water.

-

Deposit the suspension onto a glass slide and allow it to air-dry. This orients the plate-like clay particles, enhancing the basal (00l) reflections which are key for identification.[16]

-

-

XRD Analysis :

-

Collect a diffraction pattern of the air-dried, oriented sample using a diffractometer with Cu Kα radiation.[17]

-

Ethylene (B1197577) Glycol (EG) Solvation : Expose the slide to ethylene glycol vapor (e.g., for at least 8 hours at 60°C).[1] Re-run the XRD analysis. Swelling clays like montmorillonite will show a distinct shift in their basal peaks to lower 2θ angles.

-

Heat Treatment : Heat the slide to specific temperatures (e.g., 400°C and 550°C) and collect a pattern after each step.[1] This helps differentiate minerals like kaolinite (structure collapses) from chlorite.[1]

-

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy identifies functional groups and provides information about the mineral's structure and composition.[18][19] It is highly complementary to XRD.[19][20]

Methodology:

-

Sample Preparation :

-

KBr Pellet Method : Mix a small amount of dried clay sample (1-2 mg) with ~200 mg of dry KBr powder. Press the mixture in a die under high pressure to form a transparent pellet.

-

Self-Supporting Film : Create a film of the clay mineral to study samples without a KBr matrix, which can sometimes alter the spectrum through ion exchange.[20]

-

-

Data Acquisition :

-

Interpretation :

-

Analyze characteristic absorption bands. For example, the OH-stretching region (~3600-3700 cm⁻¹) is highly diagnostic for different clay minerals. Kaolinite shows distinct bands around 3695, 3666, 3650, and 3630 cm⁻¹, while montmorillonite has a primary band around 3620 cm⁻¹.[19]

-

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS)

SEM is used to visualize the morphology, texture, and fabric of clay particles, while EDS provides qualitative and quantitative elemental analysis.[21][22]

Methodology:

-

Sample Preparation :

-

Mount the dry clay powder onto an SEM stub using double-sided carbon tape.

-

Sputter-coat the sample with a conductive material (e.g., gold, carbon) to prevent charging under the electron beam.[23]

-

-

Imaging and Analysis :

-

Secondary Electron (SE) Imaging : Use the SE detector to obtain high-resolution images of the sample's surface topography.[21]

-

Backscattered Electron (BSE) Imaging : Use the BSE detector to reveal compositional contrast, where regions with higher average atomic numbers appear brighter.[21]

-

EDS Analysis : Focus the electron beam on a point of interest or scan an area to generate a spectrum of characteristic X-rays, identifying the elements present (e.g., Si, Al, O, Mg, K, Fe).[21][23]

-

Brunauer-Emmett-Teller (BET) Analysis

The BET method is the standard for determining the specific surface area of a material, a critical parameter for drug adsorption studies.[24]

Methodology:

-

Sample Preparation (Degassing) :

-

Weigh a precise amount of the clay sample into a sample tube.

-

Heat the sample under vacuum or a flow of inert gas (e.g., nitrogen) to remove adsorbed moisture and other volatile impurities from the surface. The temperature and duration depend on the thermal stability of the clay.

-

-

Measurement :

-

Data Analysis :

-

Apply the BET equation to the linear portion of the adsorption isotherm (typically in the P/P₀ range of 0.05 to 0.35) to calculate the monolayer capacity.

-

From the monolayer capacity and the cross-sectional area of the adsorbate molecule (16.2 Ų for N₂), calculate the total specific surface area.[25]

-

Conclusion

The is a multi-faceted process that relies on a combination of complementary analytical techniques. A systematic workflow encompassing purification, mineralogical identification by XRD, functional group analysis by FTIR, morphological examination by SEM, and surface area measurement by BET provides the foundational data necessary for their consideration in pharmaceutical research and drug development. This rigorous characterization ensures a comprehensive understanding of the material's properties, paving the way for its safe and effective application.

References

- 1. sietronicslabservices.com.au [sietronicslabservices.com.au]

- 2. real.mtak.hu [real.mtak.hu]

- 3. researchgate.net [researchgate.net]

- 4. haflonggovtcollege.ac.in [haflonggovtcollege.ac.in]

- 5. The Use of Some Clay Minerals as Natural Resources for Drug Carrier Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Clay Minerals in Skin Drug Delivery | Clays and Clay Minerals | Cambridge Core [cambridge.org]

- 8. Evaluation of Drug Effectiveness and Controlled Release Profiles of Clay Minerals Loaded with Anti-Carcinogenic Agent as a Drug Delivery System on Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. quora.com [quora.com]

- 11. This compound Clay Minerals: Kaolin, Bentonite, and Halloysite as Fuel Additives for Thermal Conversion of Biomass and Waste [mdpi.com]

- 12. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 13. researchgate.net [researchgate.net]

- 14. lirias.kuleuven.be [lirias.kuleuven.be]

- 15. tsutsuki.net [tsutsuki.net]

- 16. nrc.gov [nrc.gov]

- 17. jmaterenvironsci.com [jmaterenvironsci.com]

- 18. ajol.info [ajol.info]

- 19. researchgate.net [researchgate.net]

- 20. clays.org [clays.org]

- 21. Electron Microscopy | Clays and Minerals [claysandminerals.com]

- 22. Scanning electron microscopy of clays and clay minerals [pubs.usgs.gov]

- 23. Detection of Interlayered Illite/Smectite Clay Minerals with XRD, SEM Analyses and Reflectance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

basic principles of aluminosilicate chemistry

An In-depth Technical Guide to the Core Principles of Aluminosilicate Chemistry

Introduction to Aluminosilicates

Aluminosilicates are a broad class of minerals constituted primarily of aluminum, silicon, and oxygen.[1] Their structures are defined by a framework of interconnected silica (B1680970) (SiO₄) and alumina (B75360) (AlO₄) tetrahedra. The substitution of a silicon atom (Si⁴⁺) with an aluminum atom (Al³⁺) in the tetrahedral framework results in a net negative charge, which is balanced by cations, such as those of alkali metals (e.g., Na⁺, K⁺) or alkaline earth metals (e.g., Ca²⁺), located within the material's pores or channels.[2][3] This fundamental characteristic is the source of the diverse and useful properties of aluminosilicates.

These materials are among the most abundant minerals in the Earth's crust, with feldspars, a type of this compound, making up approximately 60% of the crust.[4][5] They are broadly classified based on their crystalline structure into tectosilicates (three-dimensional frameworks) and phyllosilicates (layered or sheet-like structures).[1][6] Their applications are vast, ranging from construction and ceramics to catalysis and, increasingly, advanced pharmaceutical and drug development.[7] In the pharmaceutical industry, they serve as excipients, acting as suspending agents, binders, and disintegrants, and are being explored as carriers for controlled drug delivery systems.[8][9]

Fundamental Structure and Chemistry